molecular formula C12H16N2O4 B1628721 tert-Butyl (4-methyl-3-nitrophenyl)carbamate CAS No. 630410-29-6

tert-Butyl (4-methyl-3-nitrophenyl)carbamate

Cat. No. B1628721
M. Wt: 252.27 g/mol
InChI Key: OYZZRHITGOKJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (4-methyl-3-nitrophenyl)carbamate, also known as TPNC, is a chemical compound that has gained attention in scientific research due to its potential use as a tool for studying the function of enzymes that catalyze the hydrolysis of carbamates and related compounds.

Scientific Research Applications

  • Tert-butyl (4-methyl-3-nitrophenyl)carbamate serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for similar compounds has been developed, optimizing the synthetic steps and achieving high yields (Zhao et al., 2017).
  • Similarly, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a closely related compound, was synthesized efficiently using a simple low-cost amination method. This compound serves as a crucial intermediate for synthesizing biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Chemical Reactivity and Applications :

  • Tert-butyl carbamate derivatives are known for their versatility in chemical reactions. Aqueous phosphoric acid, for instance, is an effective and environmentally benign reagent for deprotecting tert-butyl carbamates, esters, and ethers, preserving the stereochemical integrity of substrates and offering good selectivity in the presence of other acid-sensitive groups (Li et al., 2006).
  • Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been utilized as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, showcasing their role as building blocks in organic synthesis (Guinchard et al., 2005).

Structural and Conformational Analysis :

  • Carbamate derivatives display an intricate interplay of strong and weak hydrogen bonds, assembling molecules into three-dimensional architectures, as demonstrated by single-crystal X-ray diffraction and Hirshfeld surface analysis. These analyses highlight the significance of hydrogen-bond-based interactions in the structural formation of compounds (Das et al., 2016).

properties

IUPAC Name

tert-butyl N-(4-methyl-3-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-8-5-6-9(7-10(8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZZRHITGOKJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596828
Record name tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-methyl-3-nitrophenyl)carbamate

CAS RN

630410-29-6
Record name tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methyl-3-nitroaniline (5.0 g, 32.86 mmol) was dissolved in anhydrous THF (25 mL). t-Butyl bicarbonate (7.5 mL, 32.86 mmol) dissolved in anhydrous THF (25 mL) was added slowly to the reaction mixture, which was stirred at 65° C. for 18 hours. After the reaction was completed the remaining organic solvent was distilled under reduced pressure, and water was added thereto. The resulting yellow solid was filtered and dried to obtain the title compound without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
tert-Butyl (4-methyl-3-nitrophenyl)carbamate

Citations

For This Compound
1
Citations
M Hirose, M Okaniwa, T Miyazaki, T Imada… - Bioorganic & medicinal …, 2012 - Elsevier
Our aim was to discover RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors that possess strong activity and sufficient oral absorption, and thus, we selected a 5-…
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.